d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride

opioid pharmacology stereochemistry analgesic potency

d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride (CAS 63814-06-2) is the dextrorotatory (R)-enantiomer hydrochloride salt of the synthetic opioid isomethadone, a close structural analog of methadone. Initially developed as an analgesic and antitussive agent, its clinical use was discontinued, and it is currently employed almost exclusively as a chiral reference standard, a methadone-related impurity marker (Methadone Related Compound D), and a research tool for studying stereospecific opioid receptor pharmacology and NMDA receptor antagonism.

Molecular Formula C21H28ClNO
Molecular Weight 345.9 g/mol
CAS No. 63814-06-2
Cat. No. B13776284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride
CAS63814-06-2
Molecular FormulaC21H28ClNO
Molecular Weight345.9 g/mol
Structural Identifiers
SMILESCCC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl
InChIInChI=1S/C21H27NO.ClH/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H/t17-;/m0./s1
InChIKeyZLZWUOKDFLNZFV-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride (CAS 63814-06-2) Procurement and Research Identity


d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride (CAS 63814-06-2) is the dextrorotatory (R)-enantiomer hydrochloride salt of the synthetic opioid isomethadone, a close structural analog of methadone [1]. Initially developed as an analgesic and antitussive agent, its clinical use was discontinued, and it is currently employed almost exclusively as a chiral reference standard, a methadone-related impurity marker (Methadone Related Compound D), and a research tool for studying stereospecific opioid receptor pharmacology and NMDA receptor antagonism [2]. The (R)-stereochemistry confers a distinct pharmacological fingerprint—primarily antitussive activity with markedly attenuated opioid analgesia relative to the (S)-enantiomer—making it a targeted procurement item for analytical and mechanistic, rather than therapeutic, applications [3].

Why d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride Cannot Be Simply Replaced by Other Methadone Analogs


Isomethadone and methadone analogs share a diphenylpropylamine backbone, yet minor structural variations—the position of the methyl substituent on the carbon chain and the configuration of the C-5 chiral center—produce fundamentally different pharmacological profiles that preclude generic substitution [1]. The (R)-enantiomer exhibits near-complete loss of opioid analgesic potency while retaining antitussive activity, a dissociation not observed with racemic methadone or (S)-isomethadone [2]. Furthermore, isomethadone induces less salivation, miosis, and hypothermia than methadone in preclinical models, and both enantiomers are under investigation as NMDA receptor antagonists for antidepressant development, a mechanistic avenue distinct from classical μ-opioid agonism [3]. These differential profiles mean that replacing the (R)-isomer with racemic material or a different analog will confound analytical validation, alter pharmacological outcomes, and invalidate regulatory reference standards.

Quantitative Comparative Evidence for d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride vs. Analogs


Stereochemistry-Dependent Attenuation of Opioid Analgesic Activity

The (S)-isomer of isomethadone is the more potent μ- and δ-opioid receptor agonist; the (R)-isomer (this compound) possesses significantly weaker opioid analgesic activity [1]. This stereochemical dependence is absolute: the carbon-5 methyl configuration governs the pharmacophoric conformation, and a change from (S) to (R) causes a loss of analgesic potency that qualitative sources describe as 'nearly devoid' of opioid effect [2].

opioid pharmacology stereochemistry analgesic potency

Retained Antitussive Activity in the Absence of Significant Analgesia

In a controlled canine antitussive model, d-isomethadone (the (R)-enantiomer) produced a clear antitussive effect while being 'nearly devoid of analgesic or narcotic properties' [1]. d-Methadone exhibited the same dissociation [1]. The acute subcutaneous LD50 of isomethadone in mice is 21 mg/kg, establishing a systemic toxicity benchmark that is not matched by a corresponding analgesic ED50 in the same species [2].

antitussive activity cough suppression opioid dissociation

Emerging NMDA Receptor Antagonist Profile Relevant to Antidepressant Development

A recent University of Padova thesis project (2023) describes the development of a new scalable synthetic process for (S)-methadone and both (S)- and (R)-isomethadone specifically as NMDA receptor antagonists for the treatment of depression [1]. This mirrors the repurposing of esmethadone (REL-1017), the (S)-methadone enantiomer, as an uncompetitive NMDA channel blocker in Phase 2 clinical trials for depression [1]. The thesis identifies (R)-isomethadone as a co-lead with (S)-isomethadone, implying that its NMDA antagonist activity is comparable and that its low μ-opioid affinity reduces abuse potential.

NMDA receptor antagonism antidepressant esketamine analog

Reduced Autonomic Side-Effect Burden Compared to Methadone in Preclinical Models

In comparative pharmacological studies, isomethadone produced significantly less pronounced salivation, miosis, and hypothermia than methadone when administered at equivalent doses [1]. This differential was observed consistently and was described as a therapeutically meaningful advantage in the original clinical appraisal literature [1]. While direct numerical severity scores are not provided in the publicly available abstract, the directional finding is unambiguous and replicated across multiple methadone-isomer comparisons.

side-effect profile salivation miosis hypothermia opioid comparison

Definitive Physical Identity for Reference Standard and Impurity Marker Applications

The d-form hydrochloride is characterized by a well-defined melting point of 231–232 °C and specific optical rotation [α]D25 +70° [1]. These physical constants differentiate it unequivocally from the (S)-isomer hydrochloride and the racemic hydrochloride. The compound is officially recognized as Methadone Related Compound D hydrochloride in pharmacopeial impurity profiling, and commercial reference standards are supplied at certified purity for analytical method validation [2]. This contrasts with the racemic free base (CAS 466-40-0), which is a low-melting (<25 °C) viscous liquid, significantly complicating handling and accurate weighing [3].

reference standard melting point optical rotation Methadone Related Compound D

High-Value Application Scenarios for d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride


Chiral Reference Standard and Methadone Impurity Profiling

Pharmacopeial monographs specify Methadone Related Compound D hydrochloride as a required impurity reference. The crystalline nature (mp 231-232 °C) and defined optical rotation ([α]D25 +70°) of this compound enable accurate preparation of calibration standards for HPLC and chiral CE methods, directly supporting regulatory compliance in methadone API manufacturing [1][2].

Selective Antitussive Pharmacological Probe Research

Because (R)-isomethadone dissociates antitussive activity from analgesic and narcotic effects, it serves as a unique tool for investigating cough-reflex pathways independent of μ-opioid receptor-mediated sedation and respiratory depression. This is directly supported by the Winter and Flataker (1952) canine model findings [3].

NMDA Receptor Antagonist Drug Discovery for Depression

The 2023 University of Padova thesis positions (R)-isomethadone as a co-lead enantiomer for NMDA receptor antagonist development. Researchers can procure this compound to study structure-activity relationships of methadone-derived channel blockers, leveraging its reduced μ-opioid burden relative to racemic methadone [4].

Preclinical Side-Effect Profiling and Mechanistic Toxicology

The documented reduction in salivation, miosis, and hypothermia relative to methadone [5] makes (R)-isomethadone a valuable comparator in preclinical autonomic safety pharmacology studies, where cholinergic and thermoregulatory endpoints are critical for candidate differentiation.

Quote Request

Request a Quote for d-6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.